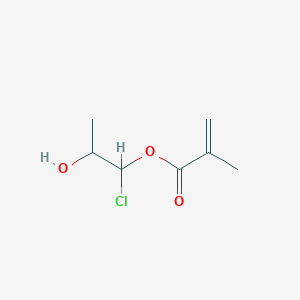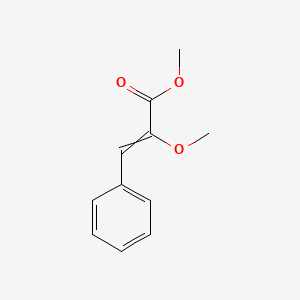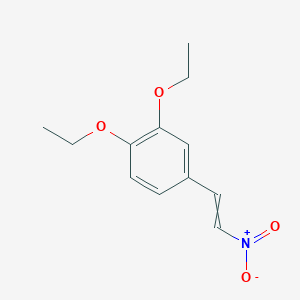![molecular formula C18H13NO3 B14669598 11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- CAS No. 39597-33-6](/img/structure/B14669598.png)
11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinoline family, which is known for its diverse biological activities and potential pharmaceutical applications. The structure of this compound includes an indenoquinoline core with methoxy groups at the 7th and 8th positions, which can influence its chemical reactivity and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- typically involves the condensation of ninhydrin with o-phenylenediamine. This reaction is carried out under reflux conditions in ethanol, resulting in the formation of the indenoquinoline core . The methoxy groups are introduced through subsequent methylation reactions using appropriate methylating agents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group in the indenoquinoline core can yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indenoquinoline derivatives.
Applications De Recherche Scientifique
11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as c-Jun N-terminal kinases (JNKs). It binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound may act as a nitric oxide donor, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
- 6,9-Dimethoxy-11H-indeno[1,2-b]quinoxalin-11-one
- 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one
- Indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives
Comparison: 11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy- is unique due to its specific substitution pattern with methoxy groups at the 7th and 8th positions. This substitution can significantly influence its chemical reactivity and biological properties compared to other indenoquinoline derivatives. For instance, the presence of methoxy groups can enhance its solubility and potentially its bioavailability .
Propriétés
Numéro CAS |
39597-33-6 |
|---|---|
Formule moléculaire |
C18H13NO3 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
7,8-dimethoxyindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H13NO3/c1-21-15-8-10-7-13-17(19-14(10)9-16(15)22-2)11-5-3-4-6-12(11)18(13)20/h3-9H,1-2H3 |
Clé InChI |
ZWXRSMHCUSEEEI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC3=C(C4=CC=CC=C4C3=O)N=C2C=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)


![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)


![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)
